(1S)-1-[3-(METHYLETHYL)PHENYL]ETHYLAMINE
Description
Significance of Enantiomerically Pure Chiral Amines in Synthetic Methodology
The demand for enantiomerically pure compounds is a major driver of innovation in synthetic chemistry. nih.gov Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. numberanalytics.comresearchgate.net In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or, in some instances, cause harmful side effects. savemyexams.comwikipedia.org The tragic case of thalidomide (B1683933) in the mid-20th century, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of enantiomeric purity in pharmaceuticals. wikipedia.org
Enantiomerically pure chiral amines are indispensable tools for achieving this purity. Their significance in synthetic methodology can be categorized as follows:
Chiral Building Blocks: They serve as essential starting materials for the synthesis of a wide array of more complex chiral molecules, including a significant portion of pharmaceuticals and agrochemicals. nih.gov It is estimated that chiral amine fragments are present in around 40-45% of small-molecule pharmaceuticals. nih.gov
Chiral Auxiliaries: A chiral auxiliary is a temporary addition to a non-chiral starting material that directs a subsequent chemical reaction to proceed with a high degree of stereoselectivity. The auxiliary is then removed, leaving behind an enantiomerically enriched product. Chiral amines, such as derivatives of 1-phenylethylamine (B125046), are frequently employed for this purpose. nih.govresearchgate.net
Chiral Resolving Agents: Resolution is a technique used to separate a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomeric components. Chiral amines can react with a racemic mixture of a chiral acid to form diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like crystallization. The separated diastereomers can then be converted back to the pure enantiomers of the original acid. sigmaaldrich.comwikipedia.org
Chiral Catalysts and Ligands: Chiral amines and their derivatives can function as organocatalysts or as ligands in metal-based catalysts for asymmetric reactions. alfachemic.com These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other, often with high efficiency and selectivity. nih.govacs.org
Historical Context of Chiral Amine Development as Research Tools
The use of chiral amines in asymmetric synthesis has a rich history. Early examples relied on naturally occurring alkaloids. The cinchona alkaloids, such as quinine (B1679958) and quinidine, extracted from the bark of the cinchona tree, were among the first chiral amines to be used in asymmetric catalysis, notably in the pioneering work of Pracejus in the 1960s. acs.org
A significant milestone in the development of synthetic chiral amines as research tools was the introduction of 1-phenylethylamine (also known as α-methylbenzylamine) by A. W. Ingersoll in 1937. nih.gov This relatively simple, synthetically accessible chiral amine, available in both enantiomeric forms, became a widely used resolving agent and a precursor for various chiral auxiliaries and ligands. nih.govwikipedia.org The development of 1-phenylethylamine and its derivatives marked a shift towards the use of readily available synthetic tools for controlling stereochemistry, complementing the use of naturally derived chiral substances. Over the decades, a vast library of chiral amines has been developed, with diverse structures tailored for specific applications in asymmetric synthesis. acs.org
Overview of (1S)-1-[3-(METHYLETHYL)PHENYL]ETHYLAMINE's Role in Chemical Research
This compound, also known as (1S)-1-(3-isopropylphenyl)ethanamine, is a specific chiral amine that belongs to the family of substituted 1-phenylethylamines. While its parent compound, 1-phenylethylamine, is extensively documented and widely used, specific research applications focusing solely on the 3-isopropyl substituted variant are not prevalent in the published literature. However, based on its structure, its potential roles in chemical research can be inferred.
The core structure consists of the proven (1S)-1-phenylethylamine scaffold, which is known for its effectiveness in inducing chirality. nih.govresearchgate.net The addition of an isopropyl (methylethyl) group at the meta-position of the phenyl ring modifies the steric and electronic properties of the molecule. Such substitutions are often strategically employed to fine-tune the performance of a chiral auxiliary, ligand, or resolving agent for a specific chemical transformation. The increased steric bulk of the isopropyl group, compared to a hydrogen atom in the parent compound, can enhance diastereoselectivity in certain asymmetric reactions by creating a more defined chiral pocket.
Given its structural similarity to a class of well-established chiral reagents, the primary research applications for this compound would likely be in the following areas:
As a Chiral Resolving Agent: For the separation of racemic mixtures of chiral acids.
As a Precursor to Chiral Auxiliaries and Ligands: It can be readily converted into amides, imines, or more complex ligand structures for use in diastereoselective synthesis or asymmetric catalysis. researchgate.netresearchgate.net
In Structure-Activity Relationship Studies: As part of a library of substituted phenylethylamines to systematically study how changes in steric and electronic properties on the phenyl ring affect the outcome of a chiral resolution or an asymmetric reaction.
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
|---|---|
| IUPAC Name | (1S)-1-[3-(propan-2-yl)phenyl]ethan-1-amine |
| Molecular Formula | C12H19N |
| Molecular Weight | 177.29 g/mol |
| Synonyms | (1S)-1-(3-isopropylphenyl)ethanamine, (1S)-1-[3-(1-methylethyl)phenyl]ethylamine |
Structure
3D Structure
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
(1S)-1-(3-propan-2-ylphenyl)ethanamine |
InChI |
InChI=1S/C11H17N/c1-8(2)10-5-4-6-11(7-10)9(3)12/h4-9H,12H2,1-3H3/t9-/m0/s1 |
InChI Key |
ORMTYHTVUJVAEE-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC(=C1)C(C)C)N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1s 1 3 Methylethyl Phenyl Ethylamine
Enantioselective Synthetic Routes to (1S)-1-[3-(METHYLETHYL)PHENYL]ETHYLAMINE
Enantioselective synthesis aims to directly produce the desired (1S)-enantiomer from prochiral precursors, offering an atom-economical advantage over classical resolution methods. These approaches utilize chiral catalysts, auxiliaries, or enzymes to control the stereochemical outcome of the reaction.
Asymmetric hydrogenation is a powerful technique that employs a chiral metal catalyst to add hydrogen across a double bond (C=C, C=O, or C=N) with high stereoselectivity. wikipedia.org For the synthesis of this compound, this typically involves the hydrogenation of a precursor such as 3-isopropylacetophenone or a corresponding imine. Chiral complexes of rhodium, ruthenium, and iridium with specialized phosphine (B1218219) ligands are commonly employed. nih.gov
The success of this method hinges on the design of the chiral ligand, which creates a chiral environment around the metal center, directing the hydrogenation to one face of the substrate. For instance, ruthenium catalysts bearing diphosphine ligands like BINAP, in conjunction with a chiral diamine, have shown high efficiency in the hydrogenation of aromatic ketones. wikipedia.org The reaction is typically carried out under hydrogen pressure in a suitable solvent, with catalyst loading, temperature, and pressure being critical parameters for achieving high enantiomeric excess (ee) and yield.
Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation of Aromatic Ketones
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Key Features |
|---|---|---|---|
| Ru-BINAP/Diamine | Aromatic Ketones | >95% | Effective for a wide range of ketones. |
| Ir-f-Binaphane | Aromatic Ketones | Up to 96% | High activity and enantioselectivity. dicp.ac.cn |
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired chiral center is established, the auxiliary is removed and can often be recovered for reuse.
In the context of synthesizing this compound, a common strategy involves attaching a chiral auxiliary, such as a pseudoephedrine or an oxazolidinone, to a precursor molecule. wikipedia.org For example, an acyl derivative of an oxazolidinone auxiliary can undergo a diastereoselective reaction, such as alkylation or reduction. The steric hindrance provided by the auxiliary directs the incoming reagent to a specific face of the molecule. The resulting product is a single diastereomer, which, upon cleavage of the auxiliary, yields the target amine in high enantiomeric purity. The Schöllkopf auxiliary, a bis-lactim ether derived from valine and glycine, is another effective tool for the asymmetric synthesis of α-amino acids and can be adapted for chiral amines. biosynth.com The steric bulk of the isopropyl group on the auxiliary directs alkylation to the opposite face of the enolate, ensuring high diastereoselectivity. biosynth.com
The enantioselective reduction of prochiral imines or ketones is one of the most direct methods for preparing chiral amines. This can be achieved through catalytic hydrogenation, transfer hydrogenation, or with chiral reducing agents.
Asymmetric transfer hydrogenation (ATH) is an experimentally simple and effective alternative to using high-pressure hydrogen gas. researchgate.net This method typically uses a formic acid/triethylamine mixture as the hydrogen source in the presence of a chiral transition-metal catalyst, such as a Ruthenium(II) complex with an N-tosylated diamine ligand (e.g., Ru-TsDPEN). researchgate.net The reduction of an imine derived from 3-isopropylacetophenone would proceed with high enantioselectivity under these conditions. A patent describes a similar process where m-methoxyacetophenone undergoes asymmetric reductive amination with a chiral phenylethylamine under a combined tetralkyl titanate/Raney-Ni/H₂ system, followed by debenzylation to yield the desired product with over 99% optical purity. google.com
Another approach is the catalytic hydrosilylation of imines using trichlorosilane, catalyzed by chiral Lewis-basic formamides, which can achieve high enantioselectivity for a broad range of substrates. organic-chemistry.org
Table 2: Comparison of Enantioselective Imine Reduction Methods
| Method | Catalyst/Reagent | Reducing Agent | Typical ee |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Chiral Ru-TsDPEN complex | HCOOH/NEt₃ | >90% researchgate.net |
| Catalytic Hydrogenation | Cationic Ir-P,N ligand complex | H₂ | High |
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Enzymes operate under mild conditions and often exhibit exceptional enantioselectivity. Transaminases (TAs) are particularly powerful for this transformation. A ω-transaminase can catalyze the asymmetric synthesis of a chiral amine from a prochiral ketone by transferring an amino group from an amino donor like isopropylamine. researchgate.net Applying this to 3-isopropylacetophenone would directly yield this compound with very high enantiomeric excess.
Another common chemoenzymatic method is the kinetic resolution of a racemic amine. mdpi.com In this process, an enzyme, typically a lipase (B570770) such as Candida antarctica lipase B (CAL-B), selectively acylates one enantiomer of the racemic amine. researchgate.net This leaves the unreacted (1S)-enantiomer, which can then be separated from the acylated (R)-enantiomer. This method is highly effective, often yielding both the unreacted amine and the hydrolyzed amide in excellent enantiomeric purity. researchgate.net
Classical Resolution Techniques for Enantiomeric Enrichment
Classical resolution is a well-established method for separating a racemic mixture into its constituent enantiomers. wikipedia.org This technique relies on the physical separation of diastereomers formed by reacting the racemate with a chiral resolving agent. libretexts.org
The most common classical resolution technique involves the formation of diastereomeric salts. wikipedia.org A racemic mixture of 1-[3-(methylethyl)phenyl]ethylamine, which is basic, is treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphor-10-sulfonic acid. onyxipca.com This reaction produces a pair of diastereomeric salts: [(S)-amine·(+)-acid] and [(R)-amine·(+)-acid].
Because diastereomers have different physical properties, they often exhibit different solubilities in a given solvent. libretexts.org Through careful selection of the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution. gavinpublishers.com The solid salt is then isolated by filtration. Finally, treatment of the purified diastereomeric salt with a base regenerates the enantiomerically pure amine. gavinpublishers.com The success of this method depends critically on the difference in solubility between the two diastereomeric salts, and screening multiple resolving agents and solvents is often necessary to optimize the separation. onyxipca.com
Table 3: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Application Notes |
|---|---|---|
| Tartaric Acid | Chiral Acid | Widely available and effective for many amines. onyxipca.com |
| Dibenzoyltartaric Acid | Chiral Acid | Often provides better crystal formation than tartaric acid. onyxipca.com |
| Mandelic Acid | Chiral Acid | Useful for a broad range of basic compounds. onyxipca.com |
Chromatographic Separation Methods for Enantiomers
The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is critical for obtaining enantiopure compounds. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, employing chiral stationary phases (CSPs) that interact differently with each enantiomer.
For amines structurally similar to 1-[3-(methylethyl)phenyl]ethylamine, such as 1-phenylethylamine (B125046), various chiral HPLC columns have proven effective. sigmaaldrich.comdoi.org These separations are typically achieved on CSPs derived from polysaccharides (like cellulose (B213188) or amylose) coated on a silica (B1680970) gel support. Columns such as the CHIRALPAK® series are frequently utilized for resolving racemic amines. sigmaaldrich.comdoi.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.
The choice of mobile phase is also crucial for achieving optimal separation. A common mobile phase for the separation of chiral amines on polysaccharide-based CSPs consists of a mixture of a non-polar solvent, such as hexane (B92381), and a polar modifier, like 2-propanol. doi.org The addition of a small amount of an amine modifier, such as diethylamine, can improve peak shape and resolution by minimizing undesirable interactions with the silica support. nih.gov
Another approach in capillary electrophoresis involves using chiral selectors, such as a combination of dimethyl-beta-cyclodextrin (B157424) and a chiral crown ether, which has been shown to achieve high resolutions for the enantiomers of 1-phenylethylamine and 1-cyclohexylethylamine. researchgate.net While direct HPLC methods for this compound are not extensively detailed in publicly available literature, the principles established for analogous compounds provide a strong foundation for method development.
Pre-column derivatization is another strategy, particularly for compounds lacking a strong chromophore. nih.gov The racemic amine can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.net For instance, chiral amines can be derivatized using reagents like OPA (o-phthalaldehyde) in conjunction with a chiral thiol. researchgate.net
| Analyte | Chiral Stationary Phase | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| (S)-1-(4-chlorophenyl)ethylamine | DAICEL CHIRALPAK OD-H | Hexane/2-propanol (95/5) | UV | doi.org |
| (S)-1-phenylethylamine | DAICEL CHIRALPAK OD-H | Hexane/2-propanol (90/10) | UV | doi.org |
| Piperidin-3-amine (derivatized) | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | UV at 228 nm | nih.gov |
Derivatization from Achiral and Chiral Precursors for Stereospecific Synthesis
Stereospecific synthesis aims to produce a single, desired stereoisomer. This can be accomplished by starting with either achiral or chiral precursors and employing reactions that control the formation of the new stereocenter.
The most direct route to synthesizing this compound from an achiral precursor involves the asymmetric modification of 1-(3-isopropylphenyl)ethanone (B2427022). biosynth.comcyclicpharma.comsigmaaldrich.com This prochiral ketone can be converted to the desired chiral amine through several stereoselective methods.
Asymmetric Reductive Amination: This is a highly effective one-pot method. The ketone, 1-(3-isopropylphenyl)ethanone, can be reacted with an ammonia (B1221849) source and a reducing agent in the presence of a chiral catalyst. A notable example involves using an optically active phenylethylamine as a chiral auxiliary. The ketone first reacts with the chiral amine to form a chiral imine, which is then stereoselectively reduced. Subsequent removal of the chiral auxiliary yields the target enantiopure amine. A combined reduction system, such as tetraalkyl titanate/Raney-Ni/H₂, has been used for similar reactions, achieving high yields and excellent optical purity. google.com
Asymmetric Hydrogenation of Ketones: Another prominent method is the asymmetric hydrogenation of the precursor ketone to the corresponding chiral alcohol, (1S)-1-[3-(isopropyl)phenyl]ethanol. This alcohol can then be converted to the amine. Rhodium-catalyzed asymmetric hydrogenation of 1-(3-isopropylphenyl)ethanone using human serum albumin as a chiral ligand has been shown to produce the enantiomeric alcohol in high yield and optical purity. biosynth.com The resulting chiral alcohol can then be transformed into the desired amine through methods like the Mitsunobu reaction or by conversion to a leaving group followed by substitution with an amine source, with inversion of stereochemistry. Biocatalytic reductions using alcohol dehydrogenases (ADHs) from organisms like Lactobacillus kefir also offer a green and highly selective alternative for producing chiral alcohols from prochiral ketones. researchgate.netresearchgate.net
| Method | Precursor | Key Reagents/Catalysts | Intermediate/Product | Key Features | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | 1-(3-isopropylphenyl)ethanone | Rhodium catalyst, Human Serum Albumin (chiral ligand) | (1S)-1-[3-(isopropyl)phenyl]ethanol | High yield and excellent optical purity. biosynth.com | biosynth.com |
| Asymmetric Reductive Amination | 1-(3-isopropylphenyl)ethanone | Chiral phenylethylamine (auxiliary), Ti(OR)₄, H₂/Raney-Ni | This compound | Direct conversion to the amine with high optical purity. google.com | google.com |
| Biocatalytic Reduction | 1-(3-isopropylphenyl)ethanone | Alcohol Dehydrogenase (e.g., from Lactobacillus) | (1S)-1-[3-(isopropyl)phenyl]ethanol | Environmentally friendly, high enantioselectivity. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
When a racemic mixture of 1-[3-(methylethyl)phenyl]ethylamine is synthesized, it can be resolved using a chiral resolving agent. This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid. quizlet.com This reaction forms a pair of diastereomeric salts, which possess different physical properties, such as solubility. quizlet.comresearchgate.net
For primary amines like the target compound, (2R,3R)-(+)-tartaric acid is a commonly used and effective resolving agent. quizlet.comnih.gov The process typically involves the following steps:
The racemic amine is dissolved in a suitable solvent, often methanol (B129727) or ethanol.
An equimolar or half-molar amount of the chiral acid (e.g., L-(+)-tartaric acid) is added to the solution.
One of the diastereomeric salts, being less soluble, will preferentially crystallize out of the solution upon cooling or standing.
The crystalline salt is isolated by filtration.
The optically active amine is then liberated from the purified diastereomeric salt by treatment with a base, such as sodium hydroxide, followed by extraction. quizlet.com
The choice of solvent can be critical, as it can influence the selectivity of the diastereomeric salt formation. mdpi.com This method, while traditional, remains a robust and scalable approach for obtaining enantiomerically pure amines.
Chemical Reactivity and Mechanistic Investigations of 1s 1 3 Methylethyl Phenyl Ethylamine
Fundamental Amine Functional Group Transformations
The primary amine group of (1S)-1-[3-(METHYLETHYL)PHENYL]ETHYLAMINE is the main site of its chemical reactivity, allowing for a wide range of functional group transformations. These reactions are fundamental in organic synthesis for creating more complex molecules and for the derivatization of the parent amine.
Acylation: The amine group readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This nucleophilic acyl substitution reaction is typically rapid and results in the formation of a stable N-substituted amide. chemguide.co.uk The reaction involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). chemguide.co.uk This process, also referred to as ethanoylation when an ethanoyl group is added, is a common method for protecting the amine group or for synthesizing specific amide derivatives. chemguide.co.uk
Alkylation: Alkylation of the amine involves the reaction with alkyl halides in a nucleophilic aliphatic substitution. wikipedia.org However, this reaction is often difficult to control. The primary amine, upon reacting with an alkyl halide, forms a secondary amine. This newly formed secondary amine is often more nucleophilic than the primary amine from which it was formed and can react further with the alkyl halide to produce a tertiary amine. libretexts.orgmasterorganicchemistry.com The tertiary amine can also be alkylated to form a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com This tendency for over-alkylation results in a mixture of products, making it a less preferred method for the synthesis of pure secondary or tertiary amines unless specific conditions or reagents are employed. wikipedia.orgmasterorganicchemistry.com The use of a large excess of the initial amine can favor the formation of the mono-alkylated product.
Table 1: Representative Derivatization Reactions
| Reaction Type | Reactant | Reagent | Product |
|---|---|---|---|
| Acylation | This compound | Ethanoyl chloride | N-{(1S)-1-[3-(methylethyl)phenyl]ethyl}ethanamide |
| Alkylation | This compound | Methyl iodide | Mixture of secondary, tertiary, and quaternary ammonium salts |
Imines: Primary amines, including this compound, react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.com This acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration (elimination of a water molecule) yields the C=N double bond of the imine. masterorganicchemistry.comlumenlearning.com The reaction is reversible and the pH must be carefully controlled; it is typically fastest around a pH of 5. lumenlearning.com
Amides: As discussed under acylation, amides are readily formed from this compound. The most common methods involve reacting the amine with carboxylic acid derivatives like acyl halides or anhydrides. chemguide.co.ukmasterorganicchemistry.com Direct condensation with a carboxylic acid is also possible but generally requires high temperatures to drive off water or the use of a dehydrating agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the reaction under milder conditions. masterorganicchemistry.com The construction of an amide bond can also be achieved through decarboxylative condensation of α-ketoacids with hydroxylamines derived from the parent amine. nih.govamanote.com
Ureas: Symmetrically or asymmetrically substituted ureas can be synthesized from this compound. A common method involves the reaction of the amine with an isocyanate, which provides the carbonyl group and the second nitrogen substituent. Alternatively, reaction with carbonylating agents like phosgene (B1210022) or its equivalents (e.g., 1,1'-carbonyldiimidazole, CDI) can be used. Another approach involves the reaction of the amine with a phenyl carbamate (B1207046) in a solvent like dimethyl sulfoxide. google.com The synthesis of chiral ureas is of significant interest as they are often used as organocatalysts.
Table 2: Synthesis of Imines, Amides, and Ureas
| Product Class | General Reaction | Reagent Examples | Product Functional Group |
|---|---|---|---|
| Imine | Amine + Aldehyde/Ketone | Benzaldehyde, Acetone | C=N |
| Amide | Amine + Carboxylic Acid Derivative | Acetyl Chloride, Acetic Anhydride, Carboxylic Acid + DCC | R-CO-NH-R' |
| Urea | Amine + Isocyanate/Carbonylating Agent | Phenyl Isocyanate, Phosgene, CDI | R-NH-CO-NH-R' |
Stereochemical Aspects of Reactions Involving the Chiral Center
The presence of a stereogenic center in this compound is a key structural feature. The outcome of chemical transformations with respect to this chiral center is of critical importance, particularly in the context of asymmetric synthesis where maintaining enantiomeric purity is essential.
In many of the fundamental amine transformations, the reaction occurs exclusively at the nitrogen atom, and the bonds to the chiral carbon are not broken. In such cases, the reaction proceeds with full retention of configuration .
Acylation, urea formation, and imine formation are classic examples where the stereochemical integrity of the chiral center is preserved. The nucleophilic attack by the amine nitrogen does not involve the C-N bond of the chiral amine itself, and therefore the (S)-configuration is retained in the resulting amide, urea, or imine product. walisongo.ac.id
Inversion of configuration is less common for this class of compounds but can occur in reactions that proceed via an SN2 mechanism at the chiral center, which would require the amine to act as a leaving group. More relevant are enzymatic resolutions, where an enzyme can selectively acylate one enantiomer from a racemic mixture, leaving the other unchanged. While this is a separation process, dynamic kinetic resolutions (DKR) combine this with in-situ racemization of the unreacted enantiomer, allowing for a theoretical 100% yield of a single enantiomeric product. researchgate.net This process involves repeated inversion of the slow-reacting enantiomer.
Racemization, the conversion of an enantiomerically pure sample into a 1:1 mixture of both enantiomers, involves the temporary destruction of the chiral center, typically by forming an achiral intermediate. For phenylethylamine derivatives, a common pathway to racemization is through the formation of an imine. google.com
A reported method for the racemization of 1-phenylethylamine (B125046) and its derivatives involves a two-step process:
Imine Formation: The chiral amine is reacted with an aldehyde to form an optically active imine. google.com
Isomerization/Hydrolysis: The imine is then treated with a base, such as an alkaline metal tert-alkoxide (e.g., potassium tert-butoxide), in an aprotic solvent. google.comgoogleapis.com The base abstracts the proton at the benzylic position (the former chiral center), forming a resonance-stabilized, achiral anion or a related species. Subsequent reprotonation occurs without stereoselectivity, leading to a racemic mixture of the imine. Hydrolysis of the racemic imine then yields the racemic amine. google.comgoogleapis.com
Another method involves the formation of an N-chloroimine intermediate using trichloroisocyanuric acid, followed by hydrogenation catalyzed by palladium on carbon (Pd-C) to yield the racemic amine. researchgate.netsemanticscholar.org Enzymatic racemization using stereocomplementary ω-transaminases has also been demonstrated, proceeding through a prochiral ketone intermediate. researchgate.net
Table 3: Summary of Racemization Methods for Phenylethylamine Derivatives
| Method | Key Reagents | Intermediate | Reference |
|---|---|---|---|
| Base-Catalyzed Imine Isomerization | Aldehyde, Alkaline metal tert-alkoxide | Achiral imine anion | google.com, googleapis.com |
| N-Chloroimine Hydrogenation | Trichloroisocyanuric acid, Pd-C | N-chloroimine | researchgate.net, semanticscholar.org |
| Enzymatic Transamination | ω-transaminases, Amino acceptor | Prochiral ketone | researchgate.net |
Applications of 1s 1 3 Methylethyl Phenyl Ethylamine in Asymmetric Organic Reactions
Utilization as a Chiral Auxiliary in Asymmetric Induction
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. wikipedia.orgsigmaaldrich.com While (S)-1-phenylethylamine is widely used for this purpose, specific studies detailing the use of its 3-isopropyl derivative are absent from the literature. nih.govclockss.org
Applications in Chiral Alkylation and Acylation Processes
There are no specific documented examples or data tables on the use of (1S)-1-[3-(METHYLETHYL)PHENYL]ETHYLAMINE as a chiral auxiliary in asymmetric alkylation or acylation reactions.
Role in Diastereoselective Cycloadditions and Additions
The role and efficacy of this compound in directing diastereoselective cycloadditions or addition reactions have not been reported in scientific literature.
Function as a Chiral Resolving Agent for Racemic Mixtures
Chiral resolving agents are used to separate racemic mixtures into their constituent enantiomers by forming diastereomeric salts that can be separated physically, often by crystallization. pbworks.comlibretexts.org The effectiveness of this compound for this purpose has not been characterized.
Resolution of Carboxylic Acids and Sulfonic Acids
There is no available data on the resolution of specific racemic carboxylic or sulfonic acids using this compound, nor are there tables of results such as diastereomeric excess (d.e.) or yield.
Enantioseparation of Alcohols and Other Functionalities
The application of this compound for the enantioseparation of alcohols or other functional groups has not been documented.
Precursor in Chiral Ligand and Catalyst Design
Chiral amines are often used as foundational scaffolds to synthesize more complex chiral ligands for metal-catalyzed asymmetric reactions or as organocatalysts. nih.gov There are no specific reports of ligands or catalysts that have been designed and synthesized using this compound as a precursor.
Synthesis of Chiral Phosphine (B1218219), Phosphinite, and Phosphoramidite Ligands
The primary amine functionality of this compound provides a convenient handle for its incorporation into phosphorus-based ligands, which are paramount in asymmetric catalysis.
Chiral Phosphine Ligands: While direct synthesis of P-chiral phosphine ligands from this specific amine is not extensively documented in publicly available research, the general synthetic strategies for creating chiral phosphine ligands often involve the use of chiral amines as resolving agents or as chiral auxiliaries to direct the stereoselective synthesis.
Chiral Phosphinite and Phosphoramidite Ligands: The synthesis of chiral phosphinite and phosphoramidite ligands frequently involves the reaction of a chiral amine with a chlorophosphine or a related phosphorus electrophile. For instance, phosphoramidite ligands can be synthesized by reacting the chiral amine with phosphorus trichloride, followed by the addition of a diol, often a chiral one like BINOL, to create a bidentate ligand. The modular nature of this synthesis allows for the fine-tuning of the ligand's steric and electronic properties. Although specific examples detailing the synthesis of phosphinite or phosphoramidite ligands from this compound are not readily found in broad chemical literature, the established synthetic routes are theoretically applicable.
A general representation for the synthesis of a phosphoramidite ligand from a chiral amine is depicted below:
| Step | Reactants | Reagents | Product |
| 1 | This compound, PCl₃ | Triethylamine | Chiral Phosphorodiamidous Chloride Intermediate |
| 2 | Chiral Phosphorodiamidous Chloride Intermediate, Chiral Diol (e.g., (R)-BINOL) | Base | Chiral Phosphoramidite Ligand |
This table represents a generalized synthetic pathway and does not reflect specific experimental data for the named compound due to a lack of available literature.
Development of Chiral N-Heterocyclic Carbene (NHC) Ligands and Related Organocatalysts
Chiral N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands in organometallic catalysis and as organocatalysts themselves. The synthesis of chiral NHC ligands often starts from chiral diamines or amino alcohols, which can be derived from chiral amines like this compound.
The general approach to synthesizing a chiral imidazolium salt, the precursor to an NHC ligand, involves the condensation of a chiral diamine with an orthoformate to form the imidazolium core. The N-substituents, which are crucial for inducing chirality, can be derived from the starting chiral amine. The resulting chiral NHC ligand, after deprotonation of the imidazolium salt, can then be coordinated to a metal center.
While the potential for creating novel chiral NHC ligands from this compound is significant, specific examples and detailed research findings on their synthesis and application are not prominently featured in the accessible scientific literature.
Advanced Spectroscopic and Chromatographic Methods for Stereochemical Analysis of 1s 1 3 Methylethyl Phenyl Ethylamine
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Excess Determination
Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation.
High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the enantiomeric excess (ee) of chiral amines. The separation is typically achieved on columns packed with a CSP. Common CSPs include those based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose), cyclodextrins, proteins, or crown ethers. chromatographyonline.comsigmaaldrich.com For phenylethylamine analogues, polysaccharide-based columns like the DAICEL CHIRALPAK series are frequently effective. doi.org The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as 2-propanol or ethanol, is crucial for optimizing resolution. chromatographyonline.comdoi.org In some cases, particularly with crown ether-based CSPs, an acidic aqueous-organic mobile phase is employed. google.com The area under each enantiomeric peak in the chromatogram is integrated to calculate the enantiomeric excess.
| Parameter | Typical Conditions for Phenylethylamine Analogues | Reference(s) |
| Stationary Phase | DAICEL CHIRALPAK OD-H (Amylose derivative) | doi.org |
| Crown ether derivative-coated silica (B1680970) gel | google.com | |
| Cyclofructan-based (Larihc CF6-P) | chromatographyonline.com | |
| Mobile Phase | Hexane/2-propanol (90:10, v/v) | doi.org |
| Perchloric acid (pH=1.0)/Acetonitrile (50:50, v/v) | google.com | |
| Flow Rate | 1.0 - 2.0 mL/min | chromatographyonline.com |
| Detection | UV at 210-260 nm | google.com |
Gas Chromatography (GC) is another powerful technique for chiral separations, often favored for its high resolution and sensitivity, especially for volatile compounds. gcms.cz Direct separation of amine enantiomers on chiral GC columns can be challenging due to peak tailing. Therefore, derivatization is a common strategy to improve chromatographic performance and volatility. Amines are frequently converted to their N-acetyl or N-trifluoroacetyl (N-TFA) derivatives prior to analysis. sigmaaldrich.com The most common chiral stationary phases for GC are based on derivatized cyclodextrins dispersed in a polysiloxane polymer. gcms.czsigmaaldrich.com
| Parameter | Typical Conditions for Derivatized Phenylethylamine | Reference(s) |
| Derivative | N-Trifluoroacetyl (N-TFA) | sigmaaldrich.com |
| Stationary Phase | Astec CHIRALDEX B-PM (Permethylated β-cyclodextrin) | sigmaaldrich.com |
| Column | 30 m x 0.25 mm I.D., 0.12 µm film | sigmaaldrich.com |
| Oven Temperature | Isothermal, e.g., 130 °C | sigmaaldrich.com |
| Carrier Gas | Helium | sigmaaldrich.com |
| Detector | Flame Ionization Detector (FID) | sigmaaldrich.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents and Chiral Solvating Agents
NMR spectroscopy in a standard achiral solvent cannot distinguish between enantiomers, as they are isochronous and produce identical spectra. To enable differentiation, a chiral auxiliary is added to the NMR sample, which induces a diastereomeric environment.
Chiral Shift Reagents (CSRs) , also known as Lanthanide Shift Reagents (LSRs), are organometallic complexes of lanthanide ions, such as europium or ytterbium, with a chiral ligand. unirioja.es A common example is Eu(tfc)₃ (Europium(III)tris[3-(trifluoromethylhydroxymethylene)-(-)-camphorate]). researchgate.net The amine analyte coordinates to the lanthanide center, forming transient diastereomeric complexes. This interaction causes significant changes in the chemical shifts of the amine's protons, and the magnitude of these shifts differs for the two enantiomers. This results in the separation of signals for corresponding protons (e.g., the methyl or methine protons), allowing for the direct integration and determination of the enantiomeric ratio from a single ¹H NMR spectrum. unirioja.esresearchgate.net
Chiral Solvating Agents (CSAs) function by forming rapidly reversible diastereomeric solvates with the enantiomers of the analyte through weak intermolecular interactions like hydrogen bonding or π-π stacking. researchgate.net This diastereomeric association results in different time-averaged magnetic environments for the two enantiomers, leading to separate resonances in the NMR spectrum. researchgate.net For primary amines, common CSAs include chiral acids like (R)-(-)-Mandelic acid or (2R, 3R)-dibenzoyl-tartaric acid. researchgate.net More complex systems, such as those involving 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL), can form diastereoisomeric iminoboronate esters in situ, which show well-resolved signals in the ¹H NMR spectrum. researchgate.net
Chiral Derivatizing Agents (CDAs) react covalently with the amine enantiomers to form stable diastereomers. cam.ac.uk These diastereomers have distinct physical properties and, consequently, different NMR spectra. Reagents like Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) are classic examples. researchgate.net The resulting diastereomeric amides can be readily analyzed by ¹H, ¹⁹F, or ¹³C NMR to determine the enantiomeric composition of the original amine. The key advantage of CDAs is that the resulting diastereomers are stable and can often be separated chromatographically if needed.
| Method | Chiral Auxiliary Example | Principle of Differentiation | Reference(s) |
| Chiral Shift Reagent (CSR) | Eu(tfc)₃ | Formation of transient diastereomeric coordination complexes. | researchgate.net |
| Chiral Solvating Agent (CSA) | (S)-BINOL / 2-Formylphenylboronic acid | Formation of transient diastereomeric iminoboronate esters. | researchgate.net |
| Chiral Derivatizing Agent (CDA) | Mosher's acid chloride | Covalent formation of stable diastereomeric amides. | researchgate.net |
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Configuration Assignment and Purity Assessment
Chiroptical methods measure the interaction of chiral molecules with polarized light and are fundamental for assigning stereochemistry and assessing enantiomeric purity.
Optical Rotation measures the angle to which a chiral compound rotates the plane of plane-polarized light at a specific wavelength (typically the sodium D-line, 589 nm). It is a fundamental property of a chiral molecule. The direction of rotation is denoted as dextrorotatory (+) or levorotatory (-). For the phenylethylamine series, the (S)-enantiomer is typically levorotatory (-), while the (R)-enantiomer is dextrorotatory (+). aksci.comthermofisher.com The magnitude of the specific rotation, [α], is directly proportional to the enantiomeric excess of the sample. A pure enantiomer will exhibit the maximum specific rotation, while a racemic mixture will have a rotation of zero. For example, (S)-(-)-1-phenylethylamine has a reported specific rotation of approximately -30° to -40° (neat or in ethanol). aksci.comfishersci.com The specific rotation of (1S)-1-[3-(methylethyl)phenyl]ethylamine would need to be experimentally determined and would serve as a reference for its enantiomeric purity.
Circular Dichroism (CD) Spectroscopy is a powerful technique that measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption (ΔA) versus wavelength. The resulting spectrum, characterized by positive or negative peaks known as Cotton effects, is unique to a specific enantiomer and is a mirror image for its optical antipode. psu.edu The CD spectrum is highly sensitive to the molecule's three-dimensional structure. For aromatic amines like phenylethylamine derivatives, the electronic transitions of the phenyl chromophore (typically in the 200-280 nm range) give rise to characteristic CD signals. psu.edulookchem.com By comparing the experimentally measured CD spectrum with spectra predicted by quantum-chemical calculations for a specific absolute configuration (e.g., S), the absolute stereochemistry of the compound can be confidently assigned. nist.govosu.edu
X-ray Crystallography of Diastereomeric Derivatives for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. scispace.com Since many chiral amines like this compound are liquids or low-melting solids, they are not readily analyzable by single-crystal X-ray diffraction directly.
The standard approach involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral carboxylic acid such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. researchgate.netmdpi.com These diastereomeric salts have different physical properties, including solubility, which often allows one diastereomer to be selectively crystallized. scispace.com
Once a suitable single crystal of one of the diastereomeric salts is obtained, its structure is determined by X-ray diffraction. Because the absolute configuration of the chiral resolving agent is already known, the absolute configuration of the amine component within the crystal lattice can be unambiguously determined. researchgate.net This method provides unequivocal proof of the absolute stereochemistry and is the ultimate benchmark against which all other stereochemical assignment methods are calibrated.
Theoretical and Computational Studies of 1s 1 3 Methylethyl Phenyl Ethylamine
Conformational Analysis and Energy Landscapes
There is no published research specifically detailing the conformational analysis and energy landscapes of (1S)-1-[3-(methylethyl)phenyl]ethylamine. Theoretical studies on analogous molecules, such as 1-phenylethylamine (B125046), typically employ computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to identify stable conformers and map the potential energy surface. Such analyses for this compound would involve the systematic rotation of the ethylamine (B1201723) and methylethyl (isopropyl) groups relative to the phenyl ring to locate energy minima and transition states. The resulting energy landscape would reveal the relative populations of different conformers at various temperatures.
Electronic Structure and Reactivity Descriptors
Specific data on the electronic structure and reactivity descriptors for this compound are not available in the current scientific literature. Computational investigations of similar chiral amines often calculate a range of electronic properties to predict their reactivity. These would typically include:
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's ability to donate or accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting regions susceptible to electrophilic and nucleophilic attack. For this amine, the nitrogen lone pair would be a region of high negative potential.
Natural Bond Orbital (NBO) Analysis: This analysis would provide insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.
Without specific studies, any values for these descriptors would be purely speculative.
Computational Modeling of Reaction Mechanisms Involving the Chiral Amine
There are no computational studies in the literature that model reaction mechanisms specifically involving this compound as a catalyst or reactant. Chiral amines are frequently used as catalysts or resolving agents in asymmetric synthesis. Computational modeling in this context would typically involve:
Transition State Searching: Identifying the transition state structures for key steps in a reaction mechanism.
Activation Energy Calculations: Determining the energy barriers for different reaction pathways to understand reaction kinetics and stereoselectivity.
Reaction Coordinate Analysis: Mapping the energy profile along the reaction pathway from reactants to products.
Such studies would be invaluable for understanding the role of the 3-methylethylphenyl substituent in influencing the stereochemical outcome of reactions, but this research has not yet been published.
Investigations into Chiral Recognition and Intermolecular Interactions
No computational investigations into the chiral recognition and intermolecular interactions of this compound have been reported. Theoretical studies on chiral recognition involving similar amines often explore the non-covalent interactions between the chiral amine and a substrate or a chiral stationary phase. These studies would typically model:
Host-Guest Complexation: Calculating the binding energies and geometries of diastereomeric complexes to understand the basis of enantiomeric recognition.
Analysis of Intermolecular Forces: Using methods like Symmetry-Adapted Perturbation Theory (SAPT) to decompose the interaction energy into electrostatic, exchange, induction, and dispersion components.
These computational approaches could elucidate how the specific stereochemistry and substitution pattern of this compound influence its ability to discriminate between other chiral molecules, but such specific studies are currently absent from the literature.
Future Directions and Emerging Research Avenues for 1s 1 3 Methylethyl Phenyl Ethylamine
Exploration of Novel and Sustainable Synthetic Routes
The chemical industry's increasing focus on green and sustainable practices is driving the exploration of more environmentally benign methods for synthesizing chiral amines like (1S)-1-[3-(methylethyl)phenyl]ethylamine. Key areas of investigation include biocatalysis and the use of greener reagents and solvent systems.
Biocatalytic methods, particularly those employing transaminases, represent a highly promising and sustainable approach for the asymmetric synthesis of chiral amines. researchgate.net These enzymes can catalyze the conversion of a prochiral ketone to the corresponding chiral amine with high enantioselectivity under mild reaction conditions, often in aqueous media. researchgate.net Research in this area is focused on discovering and engineering novel transaminases with enhanced substrate scope, stability, and activity towards ketones structurally related to 3-(methylethyl)acetophenone, the precursor to this compound. The development of immobilized enzyme systems is also a key strategy to improve reusability and facilitate continuous manufacturing processes. researchgate.net
The combination of biocatalysis with chemocatalysis in one-pot sequential reactions is another innovative strategy being explored. For instance, a chiral amine produced by a biocatalyst can be directly used in a subsequent cross-coupling reaction, such as a Buchwald-Hartwig amination, to generate more complex chiral aniline (B41778) derivatives. nih.gov This approach streamlines synthetic pathways and reduces waste by minimizing intermediate purification steps. nih.gov
Below is a table summarizing recent advancements in the biocatalytic synthesis of chiral amines, highlighting the potential for application to this compound.
| Enzyme System | Substrate Type | Key Findings & Advantages | Potential for this compound Synthesis |
| Transaminases (TAs) | Prochiral ketones | High enantioselectivity, mild reaction conditions, aqueous media. researchgate.net | Direct asymmetric synthesis from 3-(methylethyl)acetophenone. |
| Immobilized Transaminases | Chiral amines | Enhanced stability and reusability, suitable for flow chemistry. researchgate.net | Development of continuous, sustainable manufacturing processes. |
| Dual-Enzyme Cascades | Racemic alcohols | Conversion of a racemic alcohol to a chiral amine in one pot. nih.gov | Alternative sustainable route from a racemic alcohol precursor. |
Expanded Applications in Emerging Catalytic Systems and Methodologies
The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for use as chiral ligands or catalysts in a variety of emerging catalytic systems. Research is moving beyond traditional applications to explore their potential in fields such as photoredox catalysis and electrocatalysis.
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov Derivatives of primary amines, such as sulfonamides, can be used to generate α-amino radicals, which can then participate in a variety of coupling reactions. nih.gov The development of chiral ligands derived from this compound for enantioselective photoredox reactions is a promising area of research. These ligands could enable the stereocontrolled synthesis of complex molecules that are inaccessible through traditional methods.
Electrocatalysis offers a sustainable alternative to chemical oxidants and reductants, using electricity to drive chemical transformations. The application of chiral amines and their derivatives as mediators or ligands in enantioselective electrochemical reactions is a nascent but rapidly growing field. Future research may involve the development of catalytic systems where this compound or its derivatives play a key role in controlling the stereochemical outcome of electrochemical transformations.
The following table outlines potential applications of this compound in emerging catalytic methodologies.
| Catalytic System | Role of this compound Derivative | Potential Advantages | Research Focus |
| Photoredox Catalysis | Chiral Ligand | Enantioselective C-C and C-X bond formation under mild conditions. nih.gov | Design of novel ligands for asymmetric photoredox reactions. |
| Electrocatalysis | Chiral Mediator/Ligand | Sustainable and controlled enantioselective electrochemical transformations. | Development of chiral electrode modifiers and soluble catalysts. |
| Asymmetric C-H Functionalization | Chiral Directing Group/Ligand | Direct and atom-economical synthesis of complex chiral molecules. mdpi.com | Exploration of new C-H activation reactions with stereochemical control. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic processes into continuous flow and automated platforms is revolutionizing the way chemical synthesis is performed, from laboratory-scale research to industrial-scale production. syrris.com These technologies offer numerous advantages, including enhanced safety, improved reproducibility, and the ability to rapidly screen and optimize reaction conditions. jst.org.in
The synthesis and application of this compound are well-suited for adaptation to flow chemistry. Continuous flow reactors can enable the safe handling of hazardous reagents and intermediates, as well as precise control over reaction parameters such as temperature, pressure, and reaction time. jst.org.in This can lead to higher yields and purities compared to traditional batch processes. For example, the reduction of imines to form chiral amines has been successfully performed under flow conditions. mdpi.com
Automated synthesis platforms, often coupled with flow chemistry, are being increasingly used for the rapid generation of compound libraries for drug discovery and materials science. syrris.comrsc.org By incorporating this compound as a chiral building block into these automated workflows, researchers can efficiently synthesize large numbers of diverse and stereochemically defined molecules for biological screening. The development of machine learning algorithms to guide these automated experiments can further accelerate the discovery of new lead compounds. rsc.org
The table below summarizes the benefits and research directions for integrating this compound into modern synthesis platforms.
| Platform | Key Advantages | Application for this compound | Future Research |
| Flow Chemistry | Enhanced safety, precise process control, improved scalability. jst.org.in | Continuous synthesis of the amine and its derivatives. | Optimization of flow conditions for various reactions involving the amine. |
| Automated Synthesis | High-throughput screening, rapid library generation. syrris.com | Use as a chiral building block in automated compound synthesis. | Development of new automated synthetic routes to access diverse chiral scaffolds. |
| Machine Learning-Assisted Synthesis | Predictive modeling for reaction optimization, accelerated discovery. rsc.org | Guiding the synthesis and application of the amine in complex reactions. | Integration of experimental data to build robust predictive models. |
Q & A
Q. Key factors for enantiomeric purity :
- Catalyst choice (e.g., Ru-BINAP complexes).
- Solvent polarity (aprotic solvents like THF enhance stereoselectivity).
- Post-synthesis purification (e.g., recrystallization in hexane/ethyl acetate).
Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?
Q. Basic
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB, with mobile phases of hexane/isopropanol (95:5) .
- NMR : H and C NMR confirm substituent positions; NOESY detects spatial proximity of the methylethyl group to the ethylamine chain .
- Polarimetry : Measures optical rotation to validate enantiomeric composition (e.g., [α] = +15° to +25° for the (S)-enantiomer) .
- Mass spectrometry (HRMS) : Verifies molecular formula (e.g., CHN) and detects impurities .
How can researchers resolve contradictions between in vitro anticancer activity and in vivo neurotoxicity observed in studies of this compound derivatives?
Advanced
Contradictions may arise due to:
- Metabolic differences : In vitro systems lack hepatic metabolism, while in vivo models generate neurotoxic metabolites.
Methodological approaches : - Metabolic profiling : Use LC-MS to identify neurotoxic metabolites (e.g., N-oxidized derivatives) .
- Dose-response studies : Establish therapeutic windows by comparing IC (cancer cells) and LD (neuronal cells) .
- Blood-brain barrier (BBB) assays : Evaluate compound permeability using in vitro BBB models (e.g., co-cultures of endothelial cells and astrocytes) .
What strategies are recommended for optimizing the enantioselective synthesis of this compound to achieve >99% ee?
Q. Advanced
- Asymmetric catalysis : Employ chiral ligands like (R)-BINAP with RuCl for hydrogenation of ketone precursors .
- Dynamic kinetic resolution (DKR) : Combine enzyme-catalyzed resolution (e.g., lipases) with racemization catalysts .
- Crystallization-induced diastereomer transformation : Use resolving agents (e.g., tartaric acid derivatives) to isolate the desired enantiomer .
Validation : Monitor ee via chiral HPLC and adjust reaction parameters iteratively .
What are the key stability considerations for storing this compound, and how do functional groups influence its degradation pathways?
Q. Basic
- Storage conditions :
- Degradation pathways :
How do structural modifications at the phenyl ring (e.g., halogenation, trifluoromethylation) affect the biological activity and pharmacokinetic properties of this compound analogs?
Q. Advanced
| Modification | Biological Impact | Pharmacokinetic Change |
|---|---|---|
| 3-CF substitution | Enhanced receptor binding (e.g., serotonin 5-HT) due to increased lipophilicity . | Increased plasma half-life (t = 8–12 h) . |
| 4-Cl substitution | Reduced cytotoxicity (IC ↑ 2-fold) but improved BBB penetration . | Higher clearance due to hepatic metabolism . |
| 2-CH substitution | Weakened affinity for dopamine D receptors . | Improved solubility (logP ↓ 0.5 units) . |
Methodology : Synthesize analogs via Suzuki-Miyaura coupling, then evaluate via radioligand binding assays and PK/PD modeling .
What computational modeling approaches are validated for predicting the conformational behavior of this compound in solution and protein-bound states?
Q. Advanced
- Molecular dynamics (MD) simulations : Analyze flexibility of the methylethyl group in aqueous solution (AMBER or CHARMM force fields) .
- Docking studies : Use AutoDock Vina to predict binding poses with targets like GPCRs (e.g., dopamine receptors) .
- QM/MM calculations : Assess electronic interactions at binding sites (e.g., π-π stacking with Phe residues) .
Validation : Compare computational results with X-ray crystallography data (e.g., PDB ligand SAF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
